5-(3-chloro-4-methylphenyl)-1-(3-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione 5-(3-chloro-4-methylphenyl)-1-(3-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Brand Name: Vulcanchem
CAS No.: 1216720-73-8
VCID: VC11974982
InChI: InChI=1S/C17H12ClFN4O2/c1-9-5-6-11(8-13(9)18)22-16(24)14-15(17(22)25)23(21-20-14)12-4-2-3-10(19)7-12/h2-8,14-15H,1H3
SMILES: CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC(=CC=C4)F)Cl
Molecular Formula: C17H12ClFN4O2
Molecular Weight: 358.8 g/mol

5-(3-chloro-4-methylphenyl)-1-(3-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

CAS No.: 1216720-73-8

Cat. No.: VC11974982

Molecular Formula: C17H12ClFN4O2

Molecular Weight: 358.8 g/mol

* For research use only. Not for human or veterinary use.

5-(3-chloro-4-methylphenyl)-1-(3-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione - 1216720-73-8

Specification

CAS No. 1216720-73-8
Molecular Formula C17H12ClFN4O2
Molecular Weight 358.8 g/mol
IUPAC Name 5-(3-chloro-4-methylphenyl)-3-(3-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Standard InChI InChI=1S/C17H12ClFN4O2/c1-9-5-6-11(8-13(9)18)22-16(24)14-15(17(22)25)23(21-20-14)12-4-2-3-10(19)7-12/h2-8,14-15H,1H3
Standard InChI Key QHYRLTUKGOFTKC-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC(=CC=C4)F)Cl
Canonical SMILES CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC(=CC=C4)F)Cl

Introduction

Structural Overview

The compound features a fused pyrrolo[3,4-d] triazole core with two distinct phenyl substituents:

  • A 3-chloro-4-methylphenyl group at position 5.

  • A 3-fluorophenyl group at position 1.

The triazole ring contributes to the compound's stability and reactivity due to its aromaticity and nitrogen-rich structure. The dione functionality enhances its potential for chemical modifications and interactions.

Synthesis

The synthesis of this compound likely involves multi-step organic reactions combining:

  • A pyrrole derivative as the starting material.

  • Functionalization of the triazole ring through cyclization reactions using azides or hydrazines.

  • Electrophilic aromatic substitution for introducing the phenyl groups.

General methods for synthesizing pyrrolo-triazoles include:

  • Cyclization of hydrazones or azides with activated carbonyl compounds.

  • Substitution reactions to introduce halogenated or fluorinated phenyl groups.

Pharmaceutical Research

The compound's structure suggests potential bioactivity due to:

  • The triazole ring's known antimicrobial and antifungal properties.

  • The presence of halogenated phenyl groups that enhance lipophilicity and membrane permeability.

Material Science

Its stability and functional groups make it a candidate for:

  • Development of advanced polymers or coatings.

  • Use as a ligand in coordination chemistry.

Agrochemical Development

Halogenated compounds often exhibit pesticidal or herbicidal properties. This compound could be explored for such applications.

Biological Activity

While specific data on this compound is unavailable, related pyrrolo-triazoles have demonstrated:

  • Antimicrobial effects against Gram-positive and Gram-negative bacteria.

  • Inhibitory activity on enzymes like kinases or proteases.

Molecular Modeling

Computational studies can predict binding affinities to biological targets. Tools such as SwissADME can evaluate drug-likeness parameters like Lipinski's Rule of Five.

Synthetic Challenges

The synthesis may face challenges such as regioselectivity during substitution reactions or purification difficulties due to closely related by-products.

Data Table: Comparison with Related Compounds

Compound NameCore StructureApplicationsKey Features
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1H-pyrazole PyrazoleAntimicrobialFluorinated phenyl group
6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine PyridineAgrochemicalTrifluoromethyl substitution
5-(3-chloro-4-methylphenyl)-1-(3-fluorophenyl)-pyrrolo-triazole (this study)Pyrrolo-triazolePharmaceutical/AgrochemicalDual halogenated phenyl substituents

Future Research Directions

  • Biological Screening: Investigate antibacterial, antifungal, and anticancer activities using in vitro assays.

  • Drug Delivery Systems: Explore its potential as a scaffold for targeted drug delivery.

  • Derivatization Studies: Modify functional groups to enhance solubility or specificity for biological targets.

  • Environmental Impact: Assess its stability and degradation pathways in soil and water systems.

This article provides an authoritative foundation for further exploration of the compound's properties and applications in diverse fields such as pharmaceuticals, materials science, and agrochemicals.

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